molecular formula C14H15N5O2 B11047667 N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11047667
M. Wt: 285.30 g/mol
InChI Key: DUFUEYZYKLYLMP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the dimethoxyphenyl group and the pyrazolo[3,4-d]pyrimidine core imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H15N5O2/c1-19-14-10(7-17-19)13(15-8-16-14)18-11-5-4-9(20-2)6-12(11)21-3/h4-8H,1-3H3,(H,15,16,18)

InChI Key

DUFUEYZYKLYLMP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxyaniline with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The intermediate product is then subjected to further cyclization and methylation steps to yield the final compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties.

Biological Activity

N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine family and features a complex structure characterized by a pyrazole ring fused to a pyrimidine ring. Its IUPAC name reflects the presence of a dimethoxy-substituted phenyl group attached to the nitrogen atom of the pyrazole. The molecular formula is C13H14N4O2C_{13}H_{14}N_{4}O_{2} with a molecular weight of approximately 258.28 g/mol.

Research indicates that this compound primarily acts as an inhibitor of protein kinases . This inhibition affects various cellular processes including:

  • Cell Cycle Regulation: The compound has been shown to induce cell cycle arrest in cancer cell lines.
  • Apoptosis Induction: It activates apoptotic pathways, particularly through caspase activation.
  • Neuroprotective Effects: There is evidence suggesting its potential in treating neurodegenerative diseases like Alzheimer's disease due to its antioxidant properties.

Biological Activity Summary

Activity Details
Protein Kinase Inhibition Competitive inhibition at ATP-binding sites of kinases involved in cellular signaling pathways.
Antiproliferative Effects Induces cell cycle arrest and apoptosis in various cancer cell lines (e.g., MCF-7, K562).
Neuroprotective Properties Exhibits antioxidant effects that may protect against neuronal damage.

Case Studies and Research Findings

  • Antiproliferative Activity:
    A study evaluated the compound's effects on several human cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (human breast cancer). The findings indicated that the compound significantly inhibited cell proliferation, with IC50 values demonstrating potent activity against these lines .
  • Mechanistic Insights:
    In vitro assays demonstrated that this compound induced apoptosis via the activation of caspase 9 and cleavage of poly(ADP-ribose) polymerase (PARP), indicating its role in apoptotic signaling pathways .
  • Neuroprotective Studies:
    The compound was tested for neuroprotective effects in models of oxidative stress. Results showed that it could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrazolo compounds but exhibits unique biological properties due to its specific substitutions.

Compound Name Molecular Formula Key Features
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineC₁₃H₁₄N₄O₂Similar structure with different phenyl substitutions
1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineC₁₅H₁₈N₄Contains tert-butyl and dimethylbenzyl groups
N-(3-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineC₁₃H₁₄F₂N₄O₂Fluorinated phenyl group

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